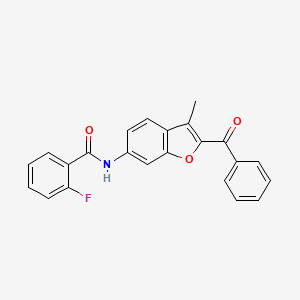

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide

Description

Properties

Molecular Formula |

C23H16FNO3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide |

InChI |

InChI=1S/C23H16FNO3/c1-14-17-12-11-16(25-23(27)18-9-5-6-10-19(18)24)13-20(17)28-22(14)21(26)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,27) |

InChI Key |

LNWWEOMTWAWZHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

Fluorination: The fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Amidation: The final step involves the formation of the amide bond through a reaction between the benzofuran derivative and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Benzamide Moiety

2-Fluoro vs. 2-Methoxy Substitution

A closely related analog, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide (CAS: 923217-95-2), replaces the fluorine atom at the benzamide’s ortho position with a methoxy group. Key differences include:

- Electronic Effects : The electron-withdrawing fluorine atom in the target compound may enhance electrophilicity and metabolic stability compared to the electron-donating methoxy group .

- Molecular Weight :

| Compound | Molecular Weight (g/mol) | Molecular Formula |

|---|---|---|

| 2-Fluorobenzamide derivative (target) | ~385.4* | C₂₄H₁₈FNO₄ |

| 2-Methoxybenzamide analog | 385.4 | C₂₄H₁₉NO₄ |

* Inferred from the methoxy analog due to structural similarity .

Comparison with Broflanilide (ISO Common Name)

Broflanilide, a potent insecticide, shares the 2-fluorobenzamide moiety but incorporates additional bulky substituents (e.g., bromine, trifluoromethyl groups) and a perfluorinated chain. Key distinctions:

- Complexity : Broflanilide’s structure includes a trifluoromethylphenyl group and a bromine atom, enhancing its steric bulk and likely its binding affinity to insect GABA receptors .

- Molecular Weight : Broflanilide’s molecular weight (~683.3 g/mol) far exceeds that of the target compound, reflecting its extended substituents .

Fluorinated Benzofuran-Benzamide Hybrids

The compound 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (EP 3 532 474 B1) shares structural motifs with the target compound:

- Fluorine Substitution : Multiple fluorine atoms improve resistance to oxidative metabolism.

- Biological Activity : Such compounds are often optimized for insecticidal or herbicidal activity, implying that the target compound’s benzofuran core and fluorine substitution may align with agrochemical design principles .

Key Research Findings and Implications

- Substituent Effects : Fluorine at the benzamide’s ortho position enhances metabolic stability and target binding compared to methoxy or hydrogen substituents .

- Agrochemical Potential: Structural parallels with broflanilide and flutolanil suggest that the target compound could be optimized for insecticidal or fungicidal applications, though empirical data are needed .

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the fluorobenzamide group is believed to enhance its biological properties compared to other benzofuran derivatives.

Antimicrobial Activity

Benzofuran derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains. For instance, a review highlighted that benzofuran derivatives show significant antimicrobial effects against Mycobacterium tuberculosis and other pathogens .

Table 1: Antimicrobial Activity of Related Benzofuran Compounds

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Benzofuran-3-carbohydrazide Derivative | 8 | M. tuberculosis H37Rv |

| 6-Benzofuryl Purine | <0.60 | M. tuberculosis H37Rv |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | 3.12 | Various bacterial strains |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been widely documented. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through different mechanisms. For example, certain benzofuran derivatives have demonstrated significant cytotoxicity against breast cancer cell lines with GI50 values ranging from 2.20 μM to 5.86 μM .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | GI50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound 35 | 2.74 | ACHN |

| Compound 36 | 10 | Various types (e.g., melanoma) |

| This compound | TBD | TBD |

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis, similar to other benzofuran derivatives.

Case Studies

- Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives and evaluated their activity against M. tuberculosis. The most active compounds exhibited MIC values as low as 8 μg/mL, indicating strong potential for further development .

- Antitumor Efficacy : Research on related compounds demonstrated that certain benzofurans could significantly inhibit tumor growth in vitro and in vivo models, suggesting their potential as therapeutic agents in cancer treatment .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide?

The synthesis of benzamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For example, in structurally related compounds like cyproflanilide, triethylamine (TEA) and N,N-dimethyl-4-aminopyridine (DMAP) are used as catalysts in 1,3-dimethyl-2-imidazolidinone solvent at ambient temperature, yielding high-purity products (>95%) after silica gel chromatography . Similar protocols can be adapted, substituting the benzofuran-containing amine precursor. Key steps include:

- Activation of 2-fluorobenzoyl chloride.

- Nucleophilic acyl substitution with the 3-methylbenzofuran-6-amine intermediate.

- Optimization of reaction time and stoichiometry to minimize side products.

Q. How is the structural integrity of this compound validated post-synthesis?

Crystallographic tools like SHELXL (for small-molecule refinement) and ORTEP-III (for thermal ellipsoid visualization) are critical. For benzofuran derivatives, single-crystal X-ray diffraction (SC-XRD) confirms bond angles, torsion parameters, and packing interactions. For example, N-benzamide analogs show C=O bond lengths of 1.22–1.24 Å and aryl-fluorine angles of 118–122°, consistent with sp² hybridization . Complementary techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorine coupling patterns).

- HRMS : For molecular ion verification (e.g., [M+H]⁺ matching theoretical m/z within 2 ppm error).

Advanced Questions

Q. What experimental strategies address contradictions in bioactivity data for benzamide-based insecticides?

Discrepancies in bioactivity (e.g., LC₅₀ values) may arise from variations in target organism physiology or assay conditions. For meta-dicarboxamide derivatives like NC-1, systematic optimization includes:

- Pharmacophore hybridization : Combining benzofuran (lipophilic domain) and fluorobenzamide (electron-withdrawing group) to enhance binding to insect ryanodine receptors .

- Dose-response assays : Using standardized OECD guidelines for lepidopteran larvae to ensure reproducibility.

- Molecular docking : Comparing binding affinities across species (e.g., Spodoptera frugiperda vs. Helicoverpa armigera) to identify structure-activity relationships (SAR) .

Q. How can researchers design crystallization trials for compounds with low solubility?

Low-solubility benzamides require tailored crystallization conditions:

- Solvent screening : Use high-boiling solvents (e.g., DMF, DMSO) with antisolvents (e.g., hexane) for slow evaporation.

- Temperature gradients : Gradual cooling from 50°C to 4°C to induce nucleation.

- Additives : Small amounts of ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) to disrupt π-π stacking. For example, related fluorobenzamides crystallize in monoclinic P2₁/c space groups with Z′ = 1, achieved via vapor diffusion in acetone/water mixtures .

Q. What analytical approaches resolve stereochemical ambiguities in benzofuran-benzamide hybrids?

Stereochemical analysis involves:

- Vibrational circular dichroism (VCD) : To assign absolute configurations of chiral centers (e.g., 3-methylbenzofuran).

- NOESY NMR : To detect through-space interactions between the benzoyl and fluorophenyl groups.

- DFT calculations : Comparing experimental and computed IR/Raman spectra for conformational validation .

Key Methodological Recommendations

- For SAR Studies : Use in silico fragment-based drug design (FBDD) to prioritize substituents at the benzofuran 3-position .

- For Bioassay Reproducibility : Implement blinded positive/negative controls (e.g., chlorantraniliprole) in insecticidal trials .

- For Spectral Analysis : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish overlapping signals in fluorinated regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.